
CPI-455
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPI 455 est un inhibiteur spécifique de la famille des enzymes lysine déméthylases 5 (KDM5). Ces enzymes jouent un rôle crucial dans la régulation de l'expression des gènes en déméthylant les résidus de lysine sur les protéines histones, en particulier l'histone H3 au niveau de la lysine 4 (H3K4). CPI 455 a montré un potentiel de réduction de la survie des cellules cancéreuses tolérantes aux médicaments en inhibant KDM5, augmentant ainsi les niveaux de triméthylation de H3K4 .
Applications De Recherche Scientifique
Safety and Hazards
Mécanisme D'action
CPI 455 exerts its effects by specifically inhibiting the KDM5 family of enzymes. The compound binds to the active site of the enzyme, preventing the demethylation of H3K4. This leads to an increase in H3K4 trimethylation levels, which is associated with active gene transcription. The inhibition of KDM5 by CPI 455 reduces the survival of drug-tolerant cancer cells and prevents therapeutic relapse .
Analyse Biochimique
Biochemical Properties
This compound is a pan-KDM5 inhibitor with biochemical IC50 values of 10 nM, 3 nM, and 14 nM for KDM5A, KDM5B, and KDM5C, respectively . It shows substantially weaker potency toward KDM4C and KDM7B and no inhibition of KDM2B, KDM3B, or KDM6A . This compound mediates KDM5 inhibition, leading to an increase in global levels of H3K4 trimethylation (H3K4me3) in multiple cell lines . This compound interacts with the demethylase active site of KDM5 enzymes, altering the methylation status of histone H3 lysine 4 (H3K4), which is associated with transcriptional activation .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cancer cell lines. It increases global H3K4 trimethylation levels, which is associated with transcriptional activation . In breast cancer cells, this compound treatment alone increased the expression of a small number of genes, whereas combined treatment with DNA-demethylating agents enhanced the expression of hundreds of genes . Additionally, this compound reduces the viability of luminal breast cancer cells and sensitizes them to other treatments . In acute promyelocytic leukemia (APL) cells, this compound treatment led to cell differentiation and retarded growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the demethylase active site of KDM5 enzymes, leading to the inhibition of their activity . This inhibition results in a dose-dependent increase in global H3K4 trimethylation levels in cells . The removal of this compound leads to a rapid reversal of H3K4me3 increases, indicating its direct role in modulating histone methylation . This compound also enhances the biological efficacy of DNA-demethylating agents by broadening existing H3K4me3 peaks and increasing promoter and gene body H3K4me3 occupancy .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and efficacy over time. In cisplatin-induced ototoxicity models, this compound treatment markedly declined KDM5A levels and elevated H3K4 trimethylation levels in cochlear hair cells . This compound effectively prevented the death of hair cells and spiral ganglion neurons in both in vitro and in vivo models . The compound’s effects on cellular function, such as reducing reactive oxygen species accumulation and improving mitochondrial membrane potential, were observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, dual blockade of B7-H4 and KDM5B with this compound at dosages of 50 mg/kg or 70 mg/kg elicited protective immunity . This compound treatment increased the levels of chemokines CXCL11, CXCL9, and CXCL10 following infection, with maximum levels observed 48 hours after infection . Higher dosages of this compound were associated with increased inflammation in treated mice .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate histone methylation. It specifically targets the demethylase active site of KDM5 enzymes, leading to an increase in global H3K4 trimethylation levels . This modulation of histone methylation affects gene expression and cellular processes, particularly in cancer cells . This compound’s selectivity for KDM5 over other histone demethylases ensures its targeted action in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its high affinity for KDM5 enzymes . This compound’s distribution within cells is crucial for its efficacy in modulating histone methylation and influencing gene expression .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with KDM5 enzymes to modulate histone methylation . The compound’s activity is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound’s role in regulating gene expression and cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de CPI 455 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure centrale par une série de réactions de condensation et de cyclisation. Le produit final est obtenu après purification par des techniques chromatographiques .
Méthodes de production industrielle
La production industrielle de CPI 455 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme de poudre et stocké à basse température pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
CPI 455 subit principalement des interactions avec le site actif des enzymes KDM5. Il forme un complexe avec l'enzyme, inhibant son activité. Le composé ne subit pas de réactions significatives d'oxydation, de réduction ou de substitution dans des conditions physiologiques .
Réactifs et conditions courants
La synthèse de CPI 455 implique l'utilisation de réactifs tels que le diméthylsulfoxyde (DMSO), l'éthanol et le tampon phosphate salin (PBS). Les réactions sont généralement effectuées à des températures et à des conditions de pH contrôlées pour assurer la stabilité du composé .
Principaux produits formés
Le principal produit formé lors de la synthèse de CPI 455 est le composé lui-même, avec une pureté élevée obtenue par purification chromatographique. Aucun sous-produit significatif n'est signalé dans les conditions de réaction optimisées .
Applications de la recherche scientifique
Mécanisme d'action
CPI 455 exerce ses effets en inhibant spécifiquement la famille des enzymes KDM5. Le composé se lie au site actif de l'enzyme, empêchant la déméthylation de H3K4. Cela conduit à une augmentation des niveaux de triméthylation de H3K4, qui est associée à la transcription active des gènes. L'inhibition de KDM5 par CPI 455 réduit la survie des cellules cancéreuses tolérantes aux médicaments et prévient la rechute thérapeutique .
Comparaison Avec Des Composés Similaires
Composés similaires
GSK J4 : Un autre inhibiteur des déméthylases histones, mais avec une gamme d'cibles plus large incluant KDM6.
Unicité de CPI 455
CPI 455 est unique par sa grande spécificité pour la famille KDM5, en particulier KDM5A, KDM5B et KDM5C. Il a une valeur de CI50 d'environ 10 nanomolaires pour KDM5A, ce qui en fait un inhibiteur très puissant. Cette spécificité et cette puissance font de CPI 455 un outil précieux pour étudier le rôle de KDM5 dans le cancer et d'autres maladies .
Propriétés
IUPAC Name |
7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXRQCOVGLGFIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
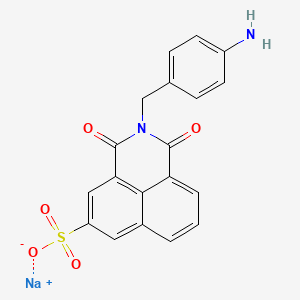
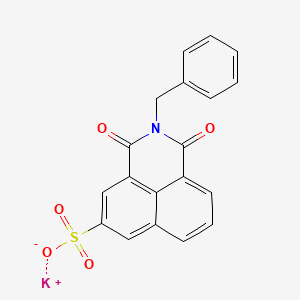
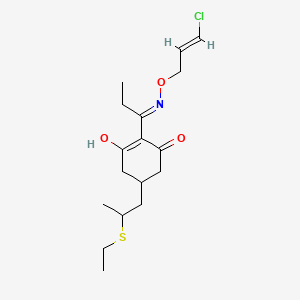
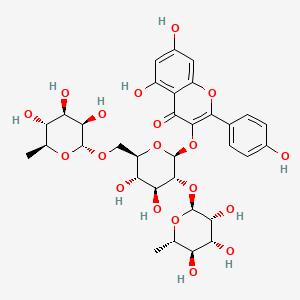


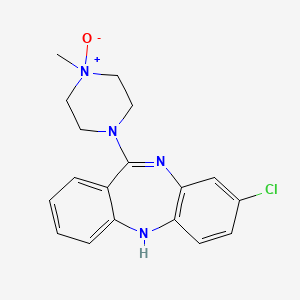

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)


